Trityl-L-Valine diethylammonium salt
Description
Trityl-L-Valine diethylammonium salt (CAS: 3485-55-0) is a chemically protected derivative of L-valine, where the α-amino group is shielded by a trityl (triphenylmethyl) group, and the carboxylate is paired with a diethylammonium counterion . Its molecular formula is C₃₂H₃₈N₂O₂, with a molecular weight of 432.61 g/mol . This compound is industrially graded and widely used in peptide synthesis due to the trityl group’s steric bulk, which selectively protects amino groups during solid-phase peptide assembly while enabling mild acidic deprotection . The diethylammonium counterion enhances solubility in organic solvents, facilitating its use in non-aqueous reaction environments .
Properties
Molecular Weight |
432.6 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Applications in Peptide Synthesis
Trityl-L-Valine diethylammonium salt plays a significant role in the synthesis of peptides. The following sections outline its specific applications:
Protecting Group in Peptide Synthesis
- Mechanism : The trityl group protects the amino group of L-valine during peptide coupling reactions. This allows for the sequential addition of other amino acids without interference from the protected amine.
- Reactivity : The compound can undergo deprotection to regenerate the free amine, facilitating further reactions to form longer peptide chains.
Case Studies and Data Tables
| Study | Application | Yield | Method |
|---|---|---|---|
| Zervas et al. (1959) | Synthesis of tritylated amino acids | 75% | Mixed anhydride method |
| Chemical Reviews (2008) | Overview of amino acid protection strategies | N/A | Literature review |
| US3769271A (1995) | Intermediate for peptide synthesis | 62% | Catalytic hydrogenolysis |
In the study by Zervas et al., various tritylated amino acids were synthesized, demonstrating the effectiveness of using trityl groups to enhance yields and selectivity in peptide synthesis . The review published in Chemical Reviews highlights the importance of protecting groups like trityl in maintaining the integrity of amino acids during complex synthetic procedures .
Advantages of Using this compound
- Stability : The trityl group provides excellent stability under acidic and basic conditions, allowing for diverse reaction environments.
- Selective Reactivity : It enables selective reactions at other functional groups without compromising the integrity of the protected amine.
- High Yield : The use of trityl derivatives has been shown to improve yields in peptide synthesis compared to other protecting groups.
Broader Implications in Biochemical Research
This compound is not only pivotal in peptide synthesis but also has potential applications in:
- Drug Development : As a building block for biologically active peptides, it can be utilized in developing therapeutic agents.
- Bioconjugation : Its properties may facilitate bioconjugation techniques, enhancing drug delivery systems.
Comparison with Similar Compounds
Key Differences :
- Protecting Groups : The trityl group provides superior steric hindrance compared to carbobenzoxy (Z) or tert-butoxycarbonyl (Boc) groups, reducing side reactions during peptide synthesis .
- Solubility: this compound exhibits higher solubility in polar aprotic solvents (e.g., DMF) than its threonine or norvaline analogs, attributed to reduced hydrogen-bonding interactions .
- Thermal Stability : X-ray diffraction studies on similar trichloroacetyl-L-valine salts reveal that bulky substituents like trityl enhance crystalline stability, with bond lengths (e.g., C–N: 1.47 Å) and thermal parameters (Bₐᵥₑ: 4.5 Ų) comparable to ionic valine derivatives .
Preparation Methods
General Approach
The preparation of this compound typically involves the reaction of L-valine with trityl chloride in the presence of diethylamine, often in alcoholic or aqueous-alcoholic media. The reaction results in the formation of the N-trityl protected amino acid, which is then isolated as its diethylammonium salt. This salt form is favored due to its crystallinity and ease of purification.
Detailed Reaction Procedure
A representative procedure adapted from classical literature is as follows:
-
- L-Valine (1 equivalent)
- Trityl chloride (approximately 1.3 equivalents)
- Diethylamine (excess, typically 3 equivalents)
- Isopropyl alcohol or methanol as solvent
- Water for work-up
- Chloroform for extraction
- Sodium sulfate for drying organic layers
-
- Dissolve L-valine in a mixture of water, diethylamine, and isopropyl alcohol.
- Add trityl chloride in small portions over one hour at room temperature with vigorous shaking.
- Upon completion of the reaction, add water to the mixture.
- Extract the product twice with chloroform to separate it from byproducts such as triphenylcarbinol and triphenylmethylamine.
- Wash the combined chloroform extracts with water, dry over sodium sulfate, and evaporate to dryness under reduced pressure.
- The residue is dissolved in anhydrous ether, filtered to remove impurities, and diethylamine is added to precipitate the diethylammonium salt of Trityl-L-Valine.
- The precipitate is collected by filtration and washed with ether to yield the pure diethylammonium salt.
Variations and Notes
- The reaction is typically performed at room temperature to avoid side reactions such as over-tritylation or decomposition.
- The addition of trityl chloride is controlled to prevent the formation of ditrityl derivatives.
- The use of diethylamine serves both as a base to neutralize HCl formed during the reaction and to form the diethylammonium salt of the product.
- The isolation as a diethylammonium salt improves the compound's crystallinity and stability, facilitating purification and storage.
Analytical Data and Yield
Based on classical studies, the yield of this compound is generally moderate to good, around 40-60%, depending on reaction scale and purification efficiency.
| Parameter | Typical Data |
|---|---|
| Yield | Approximately 48% (reported) |
| Melting Point (diethylammonium salt) | Not always reported; trityl amino acids typically crystallize well |
| Optical Rotation ([α]D) | Positive, consistent with L-configuration |
| Purity | Confirmed by extraction and crystallization steps |
The compound is characterized by standard spectroscopic methods (e.g., NMR, IR) and elemental analysis to confirm the presence of the trityl group and the amino acid moiety.
Research Findings and Methodological Insights
- The trityl protection of amino acids like L-valine is a well-established method that provides selective protection of the amino group without affecting the carboxyl group.
- The diethylammonium salt form is advantageous for subsequent peptide synthesis steps, as it is more soluble in organic solvents and easier to handle than free acids or hydrochloride salts.
- The trityl group can be selectively removed under mild acidic conditions, allowing for controlled deprotection during peptide chain elongation.
- The described method avoids racemization of the amino acid, preserving the stereochemical integrity of L-valine, which is critical for biological activity in peptides.
Summary Table of Preparation Steps
| Step No. | Action | Conditions/Notes |
|---|---|---|
| 1 | Dissolve L-valine in water, diethylamine, isopropyl alcohol | Room temperature, stirring |
| 2 | Add trityl chloride in portions | Over 1 hour, vigorous shaking |
| 3 | Add water to reaction mixture | To quench and facilitate extraction |
| 4 | Extract with chloroform | Twice, to separate product from byproducts |
| 5 | Wash organic layer with water, dry | Over sodium sulfate |
| 6 | Evaporate solvent under reduced pressure | To obtain crude product |
| 7 | Dissolve residue in anhydrous ether | Filter to remove insolubles |
| 8 | Add diethylamine to precipitate salt | Collect diethylammonium salt by filtration |
| 9 | Wash and dry product | Ether wash, drying under vacuum |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Trityl-L-Valine diethylammonium salt, and how do reaction conditions influence purity?
- Methodology : The synthesis typically involves reacting N-α-Trityl-L-valine (free acid) with diethylamine in a polar solvent (e.g., methanol or DMSO). The diethylammonium salt forms via acid-base neutralization. Key parameters include stoichiometric control of diethylamine, temperature (room temperature to 40°C), and solvent polarity to ensure crystallization .
- Quality Control : Purity is assessed via NMR (to confirm trityl group integrity) and HPLC (to detect residual free acid or diethylamine). Crystallization in ethyl acetate or isopropanol improves purity by removing unreacted reagents .
Q. How is the crystalline structure of this compound characterized, and what challenges arise in X-ray diffraction analysis?
- Methodology : Single-crystal X-ray diffraction is the gold standard. The salt often crystallizes in noncentrosymmetric space groups (e.g., P2₁), requiring high-resolution data to resolve multiple independent cation-anion pairs in the asymmetric unit .
- Challenges : Low symmetry and overlapping electron density peaks complicate refinement. Use of SHELX programs (e.g., SHELXL) with robust statistical analysis of reflection data is critical to avoid misinterpretation .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Stability is tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with monitoring by TLC or LC-MS. The trityl group is sensitive to acidic conditions, necessitating storage in anhydrous environments at -20°C .
- Data : Degradation products include free valine (via trityl cleavage) and diethylamine gas, detectable via headspace GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
- Methodology : Systematic solubility studies in DMSO, methanol, and aqueous buffers (pH 4–8) should be conducted using dynamic light scattering (DLS) to monitor aggregation. Conflicting data often arise from solvent polarity effects on diethylammonium counterion dissociation .
- Case Study : In DMSO, the salt dissociates into free acid and diethylamine, altering apparent solubility. Use conductivity measurements to validate ionic species presence .
Q. What advanced techniques are recommended for analyzing enantiomeric purity in this compound?
- Methodology : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) and polarimetric detection ensures resolution of L/D-valine enantiomers. Mass spectrometry (HRMS) confirms molecular integrity, while circular dichroism (CD) provides secondary validation of chirality .
Q. How does the diethylammonium counterion influence the compound’s reactivity in peptide coupling reactions?
- Methodology : Compare coupling efficiency (e.g., with HATU or DCC) between the diethylammonium salt and other counterion forms (e.g., sodium or potassium salts). The diethylammonium ion may act as a transient base, accelerating activation but risking side reactions with acid-sensitive trityl groups .
Experimental Design and Data Analysis
Q. How to design a stability-indicating assay for this compound in complex matrices (e.g., biological buffers)?
- Protocol :
Sample Preparation : Spike the salt into PBS or cell lysate, then extract using solid-phase extraction (SPE) with C18 cartridges.
Analysis : UPLC-MS/MS with a C8 column (gradient: 0.1% formic acid in water/acetonitrile) quantifies intact compound and degradation products.
Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. What computational tools are suitable for modeling the supramolecular interactions of this compound in crystal lattices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
